molecular formula C13H19NO3 B5342577 3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5342577
M. Wt: 237.29 g/mol
InChI Key: YLFMXKNMYTYVQE-UHFFFAOYSA-N
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Description

3-(1-pyrrolidinylcarbonyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by a bicyclic structure with a pyrrolidine ring attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to 50°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the pyrrolidine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, and other nucleophiles

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of high-energy density compounds and other specialized materials.

Mechanism of Action

The mechanism of action of 3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites of target molecules, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Shares the bicyclic structure but lacks the pyrrolidine group.

    Bicyclo[3.1.1]heptane derivatives: Similar bicyclic framework with different substituents, used in high-energy density compounds.

    N,N′-diarylsquaramide derivatives: Contain a bicyclo[2.2.1]heptane core and are investigated for their anti-cancer properties.

Uniqueness

3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a bicyclic structure with a pyrrolidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

3-(pyrrolidine-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-12(14-5-1-2-6-14)10-8-3-4-9(7-8)11(10)13(16)17/h8-11H,1-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFMXKNMYTYVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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